molecular formula C11H20O2Si B11892865 2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid CAS No. 646501-18-0

2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid

Cat. No.: B11892865
CAS No.: 646501-18-0
M. Wt: 212.36 g/mol
InChI Key: OWJUZMLAADRTDO-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid is an organosilicon compound characterized by the presence of both trimethylsilyl and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid typically involves the reaction of trimethylsilylacetylene with suitable precursors under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the alkyne group can yield alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The alkyne group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    Pentenoic acids: Compounds with similar carbon chain lengths but different functional groups.

    Trimethylsilyl derivatives: Compounds with the trimethylsilyl group attached to different carbon frameworks.

Uniqueness

This dual functionality is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

646501-18-0

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

2,3,3-trimethyl-5-trimethylsilylpent-4-ynoic acid

InChI

InChI=1S/C11H20O2Si/c1-9(10(12)13)11(2,3)7-8-14(4,5)6/h9H,1-6H3,(H,12,13)

InChI Key

OWJUZMLAADRTDO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C(C)(C)C#C[Si](C)(C)C

Origin of Product

United States

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